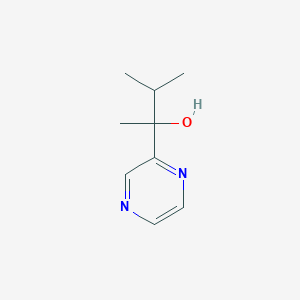

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Descripción

3-Methyl-2-(pyrazin-2-yl)butan-2-ol (CAS: 1206625-50-4) is a tertiary alcohol featuring a pyrazine heterocycle at the 2-position of a branched butanol backbone. Its molecular formula is C₉H₁₄N₂O, and it is characterized by a tertiary hydroxyl group and a nitrogen-rich aromatic system.

Propiedades

Fórmula molecular |

C9H14N2O |

|---|---|

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

3-methyl-2-pyrazin-2-ylbutan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h4-7,12H,1-3H3 |

Clave InChI |

GACRKHKOILBNDG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C)(C1=NC=CN=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include alcohols, ethers, and heterocyclic compounds with varying substituents. Below is a comparative analysis based on structural features, physical properties, and applications:

Table 1: Structural and Functional Comparison

Physical Properties

Boiling Points and Trends

- 3-Methyl-2-buten-1-ol (primary alcohol) has a boiling point of 140°C , higher than its tertiary counterpart 2-Methyl-3-buten-2-ol (98–99°C) due to stronger hydrogen bonding in primary alcohols .

- The target compound’s tertiary alcohol group suggests a lower boiling point compared to primary alcohols (e.g., 3-Methyl-2-phenylbutan-1-ol), though the pyrazine ring’s polarity may partially offset this reduction .

- Bitertanol, with a larger molecular framework (C₂₀H₂₃N₃O₂), likely exhibits a higher boiling point than the target compound, though data is unavailable .

Solubility and Polarity

- 3-Methyl-2-phenylbutan-1-ol (primary alcohol with phenyl) may exhibit lower polarity than the target compound due to the phenyl group’s hydrophobic nature .

Chemical Reactivity

- Acidity : Tertiary alcohols (e.g., 3-Methyl-2-(pyrazin-2-yl)butan-2-ol) are less acidic than primary alcohols (e.g., 3-Methyl-2-buten-1-ol) due to reduced stabilization of the conjugate base. However, the electron-withdrawing pyrazine ring may slightly enhance acidity relative to aliphatic tertiary alcohols .

- Oxidation Resistance : Tertiary alcohols resist oxidation, unlike primary/secondary alcohols, making the target compound more stable under oxidative conditions compared to 3-Methyl-2-buten-1-ol .

- Functional Group Interactions : The pyrazine ring can participate in hydrogen bonding as an acceptor, influencing reactivity in coordination chemistry or catalysis, a feature absent in phenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.